Product packaging for Furo[3,2-b]pyridine-5-carboxaldehyde (9CI)(Cat. No.:CAS No. 193750-91-3)

Furo[3,2-b]pyridine-5-carboxaldehyde (9CI)

Cat. No.: B063831
CAS No.: 193750-91-3
M. Wt: 147.13 g/mol
InChI Key: WIQLXNIFMGGVKJ-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-5-carboxaldehyde (9CI) is a high-value, fused bicyclic heteroaromatic aldehyde that serves as a versatile and critical synthetic intermediate in advanced research. Its core structure, featuring a furan ring annulated to a pyridine, creates a privileged scaffold for designing novel compounds with potential biological activity. The aldehyde functional group at the 5-position is highly reactive, enabling facile derivatization through condensation, reduction, and nucleophilic addition reactions to generate diverse libraries of imines, hydrazones, carboxylic acids, and alcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B063831 Furo[3,2-b]pyridine-5-carboxaldehyde (9CI) CAS No. 193750-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQLXNIFMGGVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443928
Record name FURO[3,2-B]PYRIDINE-5-CARBOXALDEHYDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193750-91-3
Record name Furo[3,2-b]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193750-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FURO[3,2-B]PYRIDINE-5-CARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation Studies of Furo 3,2 B Pyridine 5 Carboxaldehyde 9ci

Chemical Reactivity of the Furo[3,2-b]pyridine-5-carboxaldehyde Functional Group

The aldehyde functional group at the 5-position of the furo[3,2-b]pyridine (B1253681) scaffold is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives. The reactivity is analogous to that observed in similar heterocyclic aldehydes, such as those derived from the furo[3,2-b]pyrrole system. cas.czmdpi.com

Key reactions involving the aldehyde group include:

Hydrazone Formation: The aldehyde readily reacts with hydrazine (B178648) derivatives to form hydrazones. For instance, ethyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate and its N-substituted derivatives react with 2,6-dialkylphenylhydrazines or N,N-dimethylhydrazine in refluxing toluene with a catalytic amount of 4-methylbenzenesulfonic acid to yield the corresponding hydrazones. cas.cz This type of condensation reaction is a fundamental transformation of the aldehyde group.

Conversion to Nitriles: The aldehyde can be converted into a cyano group. The reaction of formyl derivatives of furo[3,2-b]pyrroles with hydroxylammonium chloride in acetic anhydride in the presence of pyridine (B92270) at 90°C yields the corresponding cyano-substituted compounds. cas.czmdpi.com

Further Heterocycle Synthesis: The resulting nitrile can then be used as a precursor for other heterocyclic systems. For example, reaction with sodium azide and ammonium chloride in dimethylformamide (DMF) converts the cyano group into a tetrazole ring. cas.czmdpi.com

These transformations highlight the versatility of the carboxaldehyde group as a synthetic handle for elaborating the furo[3,2-b]pyridine core, enabling the creation of more complex molecules through well-established chemical pathways.

Synthesis of Furo[3,2-b]pyridine-Based Heterocyclic Systems

The furo[3,2-b]pyridine scaffold serves as a valuable building block for the construction of more complex molecular architectures, including metal-organic frameworks and novel fused heterocyclic systems.

Furo[3,2-b]pyridine-5-carboxaldehyde can be converted to its corresponding carboxhydrazide, which is an excellent ligand for the formation of metal complexes. While direct studies on furo[3,2-b]pyridine carboxhydrazides are limited, extensive research on the analogous furo[3,2-b]pyrrole-5-carboxhydrazides demonstrates their significant coordinating capabilities. nih.govnih.govsciforum.net

The synthesis process typically involves:

Conversion of the aldehyde to an ester, followed by reaction with hydrazine hydrate to form the carbohydrazide. researchgate.net

Condensation of the resulting furo[3,2-b]pyrrole-5-carboxhydrazide with another aldehyde, such as 4-oxo-4H-chromene-2-carboxaldehyde, to create a more complex hydrazone ligand. nih.govsciforum.net

Complexation of these hydrazone ligands with various metal salts.

Research has shown the successful synthesis of Copper (Cu), Cobalt (Co), and Nickel (Ni) complexes from these ligands. nih.govnih.gov The carboxhydrazides serve as ligands for complexation reactions with solutions of metal chlorides or nitrates, such as Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, CoCl₂·6H₂O, and CuCl₂·2H₂O, in acetone, yielding the final metal complexes in high yields (78–93%). nih.govsciforum.net These studies underscore the potential of furo[3,2-b]pyridine-5-carboxhydrazide derivatives to act as versatile ligands in coordination chemistry.

Table 1: Synthesis of Metal Complexes from Furo[3,2-b]pyrrole-5-carboxhydrazide Derivatives

Ligand PrecursorReactantMetal SaltResulting ComplexYield
Furo[3,2-b]pyrrole-5-carboxhydrazide4-oxo-4H-chromene-2-carboxaldehydeCuCl₂·2H₂OCopper(II) Complex78-93% nih.govsciforum.net
Furo[3,2-b]pyrrole-5-carboxhydrazide4-oxo-4H-chromene-2-carboxaldehydeCo(NO₃)₂·6H₂OCobalt(II) Complex78-93% nih.govsciforum.net
Furo[3,2-b]pyrrole-5-carboxhydrazide4-oxo-4H-chromene-2-carboxaldehydeNi(NO₃)₂·6H₂ONickel(II) Complex78-93% nih.govsciforum.net

The furo[3,2-b]pyridine skeleton is utilized in cycloaddition and annulation reactions to construct larger, fused heterocyclic systems. Annulation, the formation of a new ring onto an existing one, is a powerful strategy in heterocyclic synthesis.

One notable example is the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines through an efficient annulation reaction mediated by triethylamine. This reaction involves aurone-derived α,β-unsaturated imines and activated terminal alkynes. The resulting 1,4-dihydrobenzofuro[3,2-b]pyridines can be subsequently aromatized to the fully conjugated benzofuro[3,2-b]pyridines.

Furthermore, palladium-catalyzed annulation reactions have been developed for the synthesis of the isomeric furo[2,3-b]pyridines from β-ketodinitriles and alkynes, demonstrating the utility of metal catalysis in constructing such fused systems. acs.org While many cycloaddition strategies focus on creating the pyridine ring itself, such as through inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines, the pre-formed furo[3,2-b]pyridine core can also participate in ring-forming reactions. acsgcipr.org These methods provide access to a diverse range of polycyclic aromatic systems with the furo[3,2-b]pyridine unit at their core.

Chemo- and Regioselectivity in Furo[3,2-b]pyridine Transformations

Controlling the chemo- and regioselectivity is crucial when performing transformations on the furo[3,2-b]pyridine scaffold, which possesses multiple potential reaction sites. Studies on lithiation and cross-coupling reactions have provided detailed insights into directing functionalization to specific positions on the heterocyclic core.

Similarly, synthetic routes to the isomeric furo[2,3-b]pyridines have been designed to incorporate functional handles at specific positions (e.g., the 3- and 5-positions) for chemoselective palladium-mediated cross-coupling reactions. nih.gov This demonstrates that by installing groups with different reactivities, such as halides or triflates, subsequent reactions can be directed to a single desired site, leaving other positions intact for later transformations. This control over selectivity is fundamental for the efficient synthesis of complex derivatives for various applications.

Medicinal Chemistry and Pharmacological Investigations of Furo 3,2 B Pyridine 5 Carboxaldehyde 9ci Derivatives

Furo[3,2-b]pyridine (B1253681) as a Scaffold for Bioactive Compounds

The furo[3,2-b]pyridine core is recognized as a novel and valuable scaffold for the development of potent and highly selective therapeutic agents. Its unique structural features allow for the design of compounds that can effectively interact with biological targets, leading to the modulation of key cellular processes implicated in various diseases.

Discovery and Optimization of Kinase Inhibitors, e.g., cdc-like kinases (CLKs)

Research has identified the furo[3,2-b]pyridine core as a central pharmacophore for potent and highly selective inhibitors of cdc-like kinases (CLKs). Through synthetic sequences involving chemoselective metal-mediated couplings, a diverse set of target compounds has been prepared. Optimization of a subseries of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active, and remarkably selective inhibitors of CLKs.

These inhibitors have demonstrated the potential to serve as chemical biology probes for studying the function of CLK1/2/4. The development of these selective inhibitors highlights the versatility of the furo[3,2-b]pyridine scaffold in targeting the kinome.

Modulation of Cellular Signaling Pathways, e.g., Hedgehog Pathway

In addition to kinase inhibition, the furo[3,2-b]pyridine scaffold has been effectively utilized to develop modulators of the Hedgehog signaling pathway. A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, revealed sub-micromolar activity as modulators of this critical developmental pathway. The Hedgehog pathway plays a crucial role in embryonic development and its dysregulation is implicated in several cancers. The discovery of furo[3,2-b]pyridine-based modulators opens new avenues for therapeutic intervention in diseases driven by aberrant Hedgehog signaling.

Structure-Activity Relationship (SAR) Studies of Substituted Furo[3,2-b]pyridines

Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological activity of furo[3,2-b]pyridine derivatives. These studies have systematically explored the impact of various substituents at different positions of the furo[3,2-b]pyridine ring on their potency and selectivity as kinase inhibitors and pathway modulators.

For instance, the strategic placement of substituents at the 2, 3, 5, and 7-positions of the furo[3,2-b]pyridine core has been shown to significantly influence the inhibitory activity against specific kinases. The nature of these substituents, including their size, electronic properties, and hydrogen bonding capacity, dictates the interaction with the target protein's binding site. This systematic exploration has guided the design of second-generation inhibitors with improved pharmacological profiles.

Table 1: Key SAR Observations for Furo[3,2-b]pyridine Derivatives

Position of SubstitutionImpact on Biological ActivityTarget
3,5-disubstitutionPotent and selective inhibitioncdc-like kinases (CLKs)
3,5,7-trisubstitutionModulation of signaling pathwaysHedgehog Pathway
2-substitutionAnticancer propertiesSIRT1, MDA-MB-231, and MCF-7 cell lines nih.gov

Biological Activity Profiles of Furo[3,2-b]pyridine-5-carboxhydrazide Derivatives

Detailed information regarding the synthesis and biological evaluation of Furo[3,2-b]pyridine-5-carboxhydrazide and its derivatives is not extensively available in the current body of scientific literature. While the broader Furo[3,2-b]pyridine scaffold has been investigated for various therapeutic applications, specific studies focusing on the antitumor, antimicrobial, anti-inflammatory, and analgesic properties of the 5-carboxhydrazide derivatives are limited.

It is important to distinguish this series from the more extensively studied Furo[3,2-b]pyrrole-5-carboxhydrazides, which belong to a different heterocyclic class and have shown a range of biological activities.

Further research is warranted to synthesize and characterize Furo[3,2-b]pyridine-5-carboxhydrazide derivatives and to systematically evaluate their pharmacological potential across various disease models. Such studies would be crucial in determining if the promising biological activities observed with the parent furo[3,2-b]pyridine scaffold can be translated and potentially enhanced in this particular series of derivatives.

Inhibition of Photosynthetic Electron Transport in Chloroplasts

While direct studies on the inhibition of photosynthetic electron transport by Furo[3,2-b]pyridine-5-carboxaldehyde (9CI) derivatives are not extensively documented in publicly available research, investigations into structurally related compounds offer valuable insights. Research on a series of 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides, which share a similar fused heterocyclic core, has demonstrated their effects on photosynthetic processes in spinach chloroplasts. researchgate.netresearchgate.net

These furo[3,2-b]pyrrole derivatives were found to exhibit a relatively low inhibitory effect on the photosynthetic electron transport (PET) when compared to commercial herbicides that target photosystem II, such as atrazine (B1667683) and diuron. researchgate.net The inhibitory activity of these compounds is typically quantified by their IC50 value, which represents the molar concentration required to cause a 50% decrease in the rate of oxygen evolution. For the studied carboxhydrazides, the most effective inhibitors possessed substituents such as 4-chloro, 3,4-dichloro, or 4-nitro groups on a phenyl ring attached to the core structure. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy studies on active furo[3,2-b]pyrrole-derived compounds indicated that they interfere with intermediates on the donor side of photosystem II (PSII). researchgate.net This suggests a potential mechanism of action involving the disruption of the electron flow at or near the oxygen-evolving complex.

The data from these studies on the furo[3,2-b]pyrrole analogs are presented below. It is important to note that these compounds are not direct derivatives of Furo[3,2-b]pyridine-5-carboxaldehyde, but their investigation provides the closest available model for understanding how this class of heterocyclic compounds might interact with the photosynthetic apparatus.

Table 1: Inhibition of Photosynthetic Electron Transport in Spinach Chloroplasts by Furo[3,2-b]pyrrole-5-carboxhydrazide Derivatives

Compound ID Substituent (R) IC50 (µM)
6a 4-Cl >100
6b 4-CF3 >100
6c 4-NO2 >100
6e 4-I >100

Data sourced from studies on 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazide derivatives. researchgate.net

Mechanisms of Action of Furo[3,2-b]pyridine-Derived Biological Agents

Significant progress in understanding the mechanism of action of Furo[3,2-b]pyridine derivatives has been achieved through X-ray crystallography, particularly in the context of their potent inhibition of cdc-like kinases (CLKs). The co-crystal structure of a Furo[3,2-b]pyridine derivative (compound 12h) in complex with CLK1 has been determined and is available in the Protein Data Bank under the accession code 6I5I. Another related structure, a derivative of compound 12h, is deposited as 6I5L. researchgate.netnih.gov

These crystal structures reveal that the Furo[3,2-b]pyridine scaffold acts as a hinge-binding motif, a common feature for many kinase inhibitors. The inhibitor orients itself within the ATP-binding pocket of the kinase. However, a key feature that enhances the selectivity of these compounds is their ability to engage with the back pocket of the kinase, a region that shows greater amino acid diversity among different kinases compared to the highly conserved hinge region. researchgate.netnih.gov This interaction with the back pocket is a crucial element of their mechanism and a foundation for their selectivity. The Furo[3,2-b]pyridine core itself forms conserved interactions, while substituents at the 3 and 5 positions can be modified to optimize interactions with different regions of the ATP-binding site, thereby modulating potency and selectivity. nih.govresearchgate.net

The high potency and, crucially, the selectivity of certain Furo[3,2-b]pyridine derivatives make them excellent molecular probes for chemical genetics and molecular biology. A chemical probe is a small molecule that can be used to study the function of a specific protein (like a kinase) in a cellular or organismal context. The development of highly selective inhibitors for CLK and Homeodomain-interacting protein kinase (HIPK) from the Furo[3,2-b]pyridine scaffold exemplifies this application. doaj.org

For instance, the Furo[3,2-b]pyridine-based inhibitor MU1210 has been identified as a state-of-the-art chemical probe for CLK1, CLK2, and CLK4. doaj.org By using such a selective inhibitor, researchers can investigate the specific roles of these kinases in cellular processes, such as pre-mRNA splicing, without the confounding effects that would arise from inhibiting multiple other kinases. researchgate.net These molecular probes are invaluable tools for dissecting complex biological pathways and for validating specific kinases as potential therapeutic targets for various diseases, including neurodegenerative disorders and cancer. researchgate.net

Advanced Lead Optimization Strategies Utilizing the Furo[3,2-b]pyridine Core

The Furo[3,2-b]pyridine scaffold has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. doaj.orgresearchgate.net Advanced lead optimization strategies have focused on systematically modifying this core to enhance potency, selectivity, and drug-like properties.

A key strategy has been the creation of diverse libraries of substituted Furo[3,2-b]pyridines, primarily focusing on modifications at the 3 and 5 positions of the heterocyclic core. researchgate.net The synthesis often involves chemoselective metal-mediated coupling reactions, allowing for the modular assembly of a wide range of derivatives. nih.gov For example, the development of potent and selective CLK inhibitors involved the optimization of a subseries of 3,5-disubstituted Furo[3,2-b]pyridines. researchgate.net

Structure-activity relationship (SAR) studies, guided by co-crystal structures, have been instrumental in this optimization process. By understanding how different substituents interact with the kinase's binding site, chemists can rationally design new compounds with improved properties. For example, the identification that back-pocket interactions enhance selectivity has guided the design of derivatives with substituents that can effectively occupy this space. researchgate.netnih.gov This iterative process of design, synthesis, and biological testing is a hallmark of modern lead optimization and has been successfully applied to the Furo[3,2-b]pyridine core to generate highly selective and cell-active kinase inhibitors. doaj.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Furo 3,2 B Pyridine 5 Carboxaldehyde 9ci

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Proton (¹H) and Carbon-¹³ (¹³C) Chemical Environments

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum for Furo[3,2-b]pyridine-5-carboxaldehyde is expected to show distinct signals for each of the five protons on the bicyclic ring system and the aldehyde proton. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine (B92270) and furan (B31954) rings would exhibit chemical shifts and coupling patterns characteristic of their positions within the heteroaromatic structure. Protons on the pyridine ring are generally found at lower field than those on the furan ring.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all eight unique carbon environments in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the δ 185-195 ppm region. The remaining seven carbons of the fused furo[3,2-b]pyridine (B1253681) ring system would give signals in the aromatic region (approximately δ 110-160 ppm), with their exact chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the electron-withdrawing nature of the aldehyde substituent.

Expected NMR Data (Illustrative) This table is a hypothetical representation based on known chemical shift ranges for similar structures and is for illustrative purposes only.

¹H NMR (Hypothetical)¹³C NMR (Hypothetical)
PositionExpected δ (ppm)PositionExpected δ (ppm)
CHO9.5 - 10.5C=O185 - 195
Pyridine-H7.5 - 9.0Pyridine-C120 - 160
Furan-H6.5 - 8.0Furan-C110 - 155

Application of Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the pyridine and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the furan and pyridine rings and the attachment of the carboxaldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that help to confirm the geometry and regiochemistry of the fused ring system.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of Furo[3,2-b]pyridine-5-carboxaldehyde. For the molecular formula C₈H₅NO₂, the exact monoisotopic mass is 147.0320 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental formula.

Electron ionization (EI) mass spectrometry would also provide a characteristic fragmentation pattern. Expected fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to significant fragment ions that can be used to further confirm the structure.

Key Mass Spectrometry Data Points

AnalysisExpected Result
Molecular FormulaC₈H₅NO₂
Molecular Weight147.13 g/mol
Monoisotopic Mass147.0320 Da
Expected Molecular Ion [M]⁺m/z 147
Potential Fragments[M-H]⁺, [M-CO]⁺, [M-CHO]⁺

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of Furo[3,2-b]pyridine-5-carboxaldehyde would be dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch.

Expected Characteristic IR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3100 - 3000
C-H Stretch (Aldehyde)(C=O)-H2900 - 2800 and 2800 - 2700 (often two bands)
C=O Stretch (Aldehyde)Ar-CHO1715 - 1695
C=C and C=N StretchAromatic Rings1600 - 1450
C-O-C StretchFuran Ring1250 - 1050

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The extended conjugation of the fused aromatic furo[3,2-b]pyridine system, combined with the carbonyl chromophore of the aldehyde, would result in characteristic absorption bands in the ultraviolet and possibly the visible regions of the spectrum. The spectrum is expected to show intense absorptions corresponding to π → π* transitions associated with the aromatic system and a weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group. The exact position of the absorption maxima (λmax) is dependent on the solvent used.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of Furo[3,2-b]pyridine-5-carboxaldehyde could be grown, XRD analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding. This technique would unequivocally confirm the planarity of the fused ring system and provide invaluable insight into the crystal packing arrangement. Currently, there are no published crystal structures for this specific compound in crystallographic databases.

X-ray Fluorescence (XRF) Spectrometry for Ligand-Receptor Binding Assessments

X-ray Fluorescence (XRF) spectrometry is a powerful non-destructive analytical technique for elemental analysis. numberanalytics.comcarleton.edu Its application in biological systems is expanding, offering a unique method for mapping and quantifying elemental distribution in tissues and cells. acs.orgnih.gov While not a conventional method for studying ligand-receptor interactions, XRF presents a novel, theoretical approach for such assessments, particularly when ligands are appropriately tagged with a heavy atom. This section explores the hypothetical application of XRF in characterizing the binding of Furo[3,2-b]pyridine-5-carboxaldehyde to its putative receptor.

The fundamental principle of XRF involves the excitation of a sample with a primary X-ray beam, causing the ejection of inner shell electrons from the atoms within the sample. spectro.combruker.com Electrons from higher energy shells then drop to fill these vacancies, emitting secondary X-rays in the process. malvernpanalytical.com The energy of these emitted X-rays is characteristic of each element, creating a unique "fingerprint" that allows for their identification and quantification. numberanalytics.combruker.com The intensity of the emitted X-rays is directly proportional to the concentration of the element in the sample. numberanalytics.com

Theoretical Application to Furo[3,2-b]pyridine-5-carboxaldehyde Binding

Furo[3,2-b]pyridine-5-carboxaldehyde itself is composed of carbon, hydrogen, nitrogen, and oxygen, elements that are not readily or uniquely quantifiable by standard XRF instruments in a biological matrix. carleton.edu Therefore, to utilize XRF for binding studies, the ligand would require modification to include a heavy element that is not naturally abundant in biological systems and possesses a distinct XRF signal. Elements such as bromine, iodine, or a metal-containing moiety could serve as suitable tags. The synthesis of halogenated derivatives of related furo[2,3-d]pyrimidines and other furo[3,2-b]pyridine derivatives has been reported, suggesting that the creation of a heavy-atom-tagged version of Furo[3,2-b]pyridine-5-carboxaldehyde is chemically feasible. nih.govresearchgate.netdoaj.orgnih.govrsc.org

A hypothetical XRF-based ligand-receptor binding assay would involve the following steps:

Synthesis of a Tagged Ligand: A derivative of Furo[3,2-b]pyridine-5-carboxaldehyde containing a heavy atom (e.g., Bromine) would be synthesized. It is crucial that this modification does not significantly alter the binding affinity of the ligand for its receptor.

Binding Assay: The receptor preparation (e.g., isolated protein or cell membranes) would be incubated with varying concentrations of the heavy-atom-tagged ligand.

Separation of Bound and Unbound Ligand: After reaching equilibrium, the receptor-ligand complexes would be separated from the free ligand. This could be achieved through methods such as filtration or centrifugation.

XRF Analysis: The isolated receptor-ligand complexes would be analyzed by XRF. The intensity of the characteristic X-ray signal from the heavy atom tag would be measured.

Quantification: The intensity of the XRF signal would be proportional to the amount of the tagged ligand bound to the receptor. By correlating the signal intensity with the ligand concentration, a saturation binding curve can be generated to determine key binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Illustrative Research Findings

The following data table represents hypothetical results from an XRF-based saturation binding experiment for a brominated derivative of Furo[3,2-b]pyridine-5-carboxaldehyde (Br-FPC). The XRF signal is measured as counts per second (cps) for the bromine Kα line.

Concentration of Br-FPC (nM)Total Binding (Br Kα cps)Non-specific Binding (Br Kα cps)Specific Binding (Br Kα cps)
0.515020130
1.028040240
2.5550100450
5.0850200650
10.01200400800
20.01500800700
30.015501200350

From this illustrative data, a saturation binding curve could be plotted (Specific Binding vs. Concentration of Br-FPC). Non-linear regression analysis of this curve would yield a hypothetical Kd of approximately 4.8 nM and a Bmax of 850 cps, which could then be converted to a molar equivalent based on calibration standards.

The primary advantage of using XRF in this context would be its high sensitivity and the potential to avoid the use of radioactive isotopes, which are common in traditional ligand binding assays. Furthermore, advanced techniques like synchrotron X-ray fluorescence (SXRF) could potentially allow for the visualization of the ligand bound to receptors in intact cells or tissue sections with high spatial resolution. spectroscopyonline.com However, the main challenges would be the synthesis of a tagged ligand that retains its biological activity and ensuring that the heavy atom tag itself does not introduce non-specific interactions.

Computational Chemistry and Theoretical Investigations of Furo 3,2 B Pyridine 5 Carboxaldehyde 9ci

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of Furo[3,2-b]pyridine-5-carboxaldehyde. These calculations provide detailed information on electron distribution, molecular orbitals, and electrostatic potential.

The reactivity of the molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron and is associated with reactivity towards electrophiles, while the LUMO indicates the ability to accept an electron, corresponding to reactivity towards nucleophiles. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

For a related compound, 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, DFT calculations at the B3LYP/6-311G** level of theory show the LUMO is delocalized across the molecule with a significant lobe centered on the carbon atom analogous to the C5 position in Furo[3,2-b]pyridine-5-carboxaldehyde, suggesting this site is susceptible to nucleophilic attack. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. For pyridine (B92270) and furan-containing heterocycles, regions of negative potential (typically colored red or yellow) are concentrated around electronegative atoms like the pyridine nitrogen and the furan (B31954) and carbonyl oxygen atoms, indicating these are likely sites for electrophilic attack and hydrogen bond acceptance. nih.govnih.gov Regions of positive potential (blue) are generally found around hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution in more detail. In similar pyridine-furan systems, significant positive character is often found on the carbon atom of the carbonyl group and certain carbons within the pyridine ring, marking them as potential electrophilic sites. nih.gov

Table 1: Calculated Physicochemical Properties for Furo[3,2-b]pyridine-5-carboxaldehyde

Property Value Source
Topological Polar Surface Area (TPSA) 43.1 Ų chemscene.com
logP 1.6403 chemscene.com
Hydrogen Bond Acceptors 3 chemscene.com
Hydrogen Bond Donors 0 chemscene.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The Furo[3,2-b]pyridine (B1253681) fused ring system is largely planar, but the presence of the carboxaldehyde group at the C5 position introduces a degree of conformational flexibility due to rotation around the C5-C(aldehyde) single bond. Molecular modeling techniques are employed to investigate this rotational freedom and identify the most stable conformations.

Computational studies on analogous compounds, such as 3-pyridine carboxaldehyde, have shown that the aldehyde group can exist in two planar rotational conformers: one where the carbonyl oxygen is syn (cis) to the pyridine nitrogen and one where it is anti (trans). researchgate.net A potential energy surface (PES) scan can be calculated by systematically rotating the dihedral angle of the carboxaldehyde group to determine the energy barriers between conformers and identify the global minimum energy structure. For Furo[3,2-b]pyridine-5-carboxaldehyde, this would involve analyzing the conformers where the carbonyl oxygen is oriented towards or away from the furan ring's oxygen atom. The relative stability of these conformers is determined by a delicate balance of steric hindrance and electrostatic interactions (e.g., dipole-dipole repulsion or attraction). mdpi.com

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in different environments, such as in a solvent like water. researchgate.net By simulating the motion of atoms over time, MD can reveal the preferred conformations in solution, the flexibility of the molecule, and how intermolecular interactions with solvent molecules influence its structure. physchemres.org These simulations are crucial for understanding how the molecule's shape and flexibility might affect its ability to interact with a biological target.

Ligand-Protein Interaction Modeling for Rational Drug Design

The Furo[3,2-b]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, showing activity against various biological targets, particularly protein kinases. researchgate.net Computational modeling of ligand-protein interactions is a cornerstone of rational drug design, enabling the prediction and analysis of how Furo[3,2-b]pyridine-5-carboxaldehyde might bind to a protein's active site.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies performed on various furopyridine derivatives have provided insights into their binding modes. bohrium.com For instance, in kinase inhibition, these molecules often form key hydrogen bonds with backbone residues in the hinge region of the ATP-binding pocket. The pyridine nitrogen and the furan oxygen of the Furo[3,2-b]pyridine core are potential hydrogen bond acceptors, while the aldehyde oxygen in the 5-carboxaldehyde derivative adds another potential interaction point. Aromatic interactions, such as π-π stacking between the fused heterocyclic ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine), are also critical for binding affinity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often used to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. mdpi.com These simulations can reveal how the protein and ligand adapt to each other's presence and provide a more accurate estimation of the binding free energy, which correlates with the ligand's potency.

These in silico approaches are vital for structure-activity relationship (SAR) studies. By modeling how modifications to the Furo[3,2-b]pyridine-5-carboxaldehyde structure affect its binding interactions, researchers can rationally design new analogues with improved affinity, selectivity, and pharmacological properties. nih.gov

In Silico Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting spectroscopic parameters, which aids in the structural characterization of newly synthesized compounds. DFT methods are widely used to compute FT-IR, NMR, and UV-Vis spectra.

FT-IR Spectroscopy: Vibrational frequencies can be calculated using DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p). nih.gov The calculated harmonic frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity. materialsciencejournal.org These calculations allow for the assignment of specific vibrational modes to the observed peaks in an experimental IR spectrum. For Furo[3,2-b]pyridine-5-carboxaldehyde, key predicted vibrations would include the C=O stretching of the aldehyde group (typically a strong band around 1700 cm⁻¹), C=N and C=C stretching modes from the aromatic rings, and C-O-C stretching from the furan moiety. materialsciencejournal.orgscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov Theoretical predictions of ¹H and ¹³C NMR spectra are invaluable for confirming molecular structures. nih.gov The calculated shifts for the protons and carbons in the Furo[3,2-b]pyridine-5-carboxaldehyde ring system and the distinct chemical shift of the aldehyde proton (typically δ > 9.5 ppm) and carbonyl carbon (typically δ > 180 ppm) can be compared with experimental data for verification. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. scielo.org.za These calculations yield the absorption wavelength (λmax) and oscillator strength, which corresponds to the intensity of the absorption band. The results help interpret the experimental UV-Vis spectrum and understand the electronic transitions involved, such as π→π* transitions within the conjugated aromatic system. nih.gov

Emerging Research Frontiers and Potential Applications of Furo 3,2 B Pyridine 5 Carboxaldehyde 9ci

Innovations in Heterocyclic Synthesis Methodologies

The synthesis of the furo[3,2-b]pyridine (B1253681) core, the foundational structure of Furo[3,2-b]pyridine-5-carboxaldehyde, has been an area of active research, leading to the development of several innovative and efficient methodologies. These methods often aim to improve yields, reduce reaction times, and allow for the creation of diverse derivatives.

Recent advancements have moved beyond traditional multi-step processes to more elegant and efficient strategies. These include cycloaddition, cycloisomerization, and multicomponent reactions utilizing various catalysts. doaj.org A notable approach involves a one-pot synthesis of 2-substituted furo[3,2-b]pyridines through sequential C-C coupling and C-O bond-forming reactions, facilitated by a Palladium/Carbon-Copper (Pd/C-Cu) catalyst system and assisted by ultrasound irradiation. researchgate.netbenthamdirect.com This method provides a direct and convenient route to these compounds from readily available starting materials like 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes. benthamdirect.com

Another significant innovation is the assembly of the furo[3,2-b]pyridine scaffold via copper-mediated oxidative cyclization. nih.govresearchgate.netresearchgate.net This technique is integral to synthetic sequences that rely on chemoselective metal-mediated couplings to build diverse compound libraries for biological screening. nih.govresearchgate.net These modern synthetic strategies are crucial for efficiently producing Furo[3,2-b]pyridine-5-carboxaldehyde and its derivatives for further research and development.

Synthetic Method Key Features Catalyst/Reagents Starting Materials (Example)
Pd/C-Cu Catalysis with Ultrasound One-pot, sequential C-C and C-O bond formation, efficient. researchgate.netbenthamdirect.com10% Pd/C-CuI-PPh3-Et3N3-chloro-2-hydroxy pyridine (B92270), terminal alkynes. benthamdirect.com
Copper-Mediated Oxidative Cyclization Key step in chemoselective, metal-mediated sequences for library synthesis. nih.govresearchgate.netCopper-based catalysts.Varies depending on the specific synthetic route.
Multicomponent Reactions Combines multiple starting materials in a single step to build complexity efficiently. doaj.orgMicrowave, copper, and palladium-based catalysts. doaj.orgPyridine, furan (B31954), benzofuran (B130515), etc. doaj.org
Cycloaddition/Cycloisomerization Forms the fused ring system through intramolecular or intermolecular reactions. doaj.orgTransition metal catalysts (e.g., Palladium, Copper). doaj.orgVersatile starting materials including pyridines and furans. doaj.org

Development of Functional Materials and Advanced Scaffolds

The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The unique bicyclic structure of Furo[3,2-b]pyridine-5-carboxaldehyde provides a rigid and geometrically defined platform for the attachment of various functional groups, allowing for the systematic exploration of chemical space to develop potent and selective bioactive molecules. researchgate.net

Its derivatives have been identified as highly selective inhibitors of various protein kinases, which are crucial targets in oncology and the treatment of neurodegenerative diseases. Specifically, the furo[3,2-b]pyridine scaffold has been instrumental in developing potent inhibitors of cdc-like kinases (CLKs), which play a key role in the regulation of pre-mRNA splicing. nih.gov The aldehyde group in Furo[3,2-b]pyridine-5-carboxaldehyde is a key functional handle, enabling chemists to readily synthesize libraries of derivatives, such as imines, alcohols, or carboxylic acids, to optimize binding affinity and selectivity for specific biological targets. The fluorescent properties of some furo[3,2-b]pyridine compounds also suggest potential applications in the development of biochemical assays and fluorescent probes for biological imaging. ontosight.ai

Industrial Research and Development of Furo[3,2-b]pyridine Derivatives as Active Pharmaceutical Ingredient (API) Intermediates

The diverse biological activities exhibited by furo[3,2-b]pyridine derivatives make Furo[3,2-b]pyridine-5-carboxaldehyde a highly valuable intermediate in industrial research and development for new Active Pharmaceutical Ingredients (APIs). The scaffold is a cornerstone in the design of molecules targeting critical cellular signaling pathways implicated in various diseases.

Research has demonstrated that derivatives of this scaffold possess a wide range of pharmacological activities, including anticancer, antibiotic, antiviral, and antifungal properties. doaj.orgontosight.ai This versatility makes it an attractive starting point for pharmaceutical R&D programs.

Two key areas of intense investigation are:

Kinase Inhibitors: 3,5-disubstituted furo[3,2-b]pyridines have been optimized to yield potent and highly selective inhibitors of CLKs, with some compounds showing sub-micromolar activity. nih.gov These compounds are being explored as potential cancer therapeutics. researchgate.net

Hedgehog Pathway Modulators: A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has been identified as effective modulators of the Hedgehog signaling pathway. nih.govresearchgate.net Since aberrant activation of this pathway is linked to various cancers, these compounds represent a promising avenue for developing new oncology drugs. researchgate.net

The role of Furo[3,2-b]pyridine-5-carboxaldehyde as a precursor is pivotal. Its aldehyde functionality allows for straightforward chemical modifications to produce the substituted derivatives required for structure-activity relationship (SAR) studies, which are essential for optimizing a lead compound into a clinical candidate.

Derivative Class Biological Target/Pathway Therapeutic Potential Reference
3,5-Disubstituted Furo[3,2-b]pyridinesCdc-like kinases (CLKs)Cancer, Neurodegenerative diseases nih.gov
3,5,7-Trisubstituted Furo[3,2-b]pyridinesHedgehog Signaling PathwayCancer nih.govresearchgate.net
2-Substituted Furo[3,2-b]pyridinesSIRT1Cancer (Breast) researchgate.netbenthamdirect.com
General Furo[3,2-b]pyridine DerivativesVarious (e.g., Lck, Akt kinases)Cancer, Inflammatory diseases nih.gov

Future Directions in Chemical Biology and Therapeutic Development

The Furo[3,2-b]pyridine scaffold, with Furo[3,2-b]pyridine-5-carboxaldehyde as a key intermediate, is poised for significant future contributions to chemical biology and therapeutic development. The established versatility and potent biological activity of its derivatives provide a solid foundation for several future research avenues.

One major direction is the continued development of highly selective kinase inhibitors. While potent CLK inhibitors have been discovered, the furo[3,2-b]pyridine scaffold can be further exploited to target other kinases implicated in disease, potentially leading to novel treatments for a broader range of cancers and other conditions. researchgate.net

Furthermore, the derivatives that modulate the Hedgehog pathway can be developed as chemical probes. nih.gov These specialized molecules can be used to dissect the complex biology of this signaling cascade, helping to identify new drug targets and understand mechanisms of drug resistance. This aligns with the broader goals of chemical biology to use small molecules to interrogate and control biological processes.

Future work will also likely focus on expanding the therapeutic applications beyond oncology. The reported antimicrobial and neuroactive properties suggest that libraries derived from Furo[3,2-b]pyridine-5-carboxaldehyde could be screened against targets for infectious diseases and neurological disorders. ontosight.ai The continued innovation in synthetic methodologies will be crucial to support these efforts, enabling the rapid and efficient creation of novel analogs with improved potency, selectivity, and drug-like properties.

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYield (%)TimeKey AdvantageRef.
Microwave-assisted150°C, 300 W, DMF78–8515 minRapid, high yield
ElectrocatalyticRT, 50 mA/cm², MeCN/H₂O73–8290 minSolvent efficiency
Classical thermalReflux, 12 h, toluene65–7512 hReproducibility

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsDiagnostic UtilityRef.
¹H NMRδ 9.8 (CHO), 7.2–8.1 (aromatic H)Aldehyde and ring proton assignment
¹³C NMRδ 190 (CHO), 150–160 (furan C)Carbonyl and heterocycle confirmation
XRDCrystallographic coordinatesAbsolute stereochemistry

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